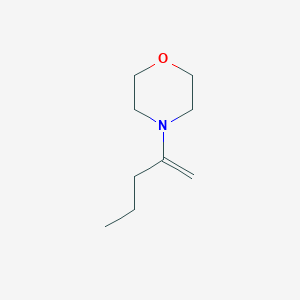
4-Pent-1-en-2-ylmorpholine
Beschreibung
4-Pent-1-en-2-ylmorpholine is a morpholine derivative featuring a pent-1-en-2-yl substituent at the 4-position of the morpholine ring. Morpholine itself is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. The addition of the alkenyl group introduces unsaturation, which may influence reactivity (e.g., conjugation effects) and physicochemical properties such as lipophilicity and solubility.
Eigenschaften
CAS-Nummer |
13750-56-6 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
4-pent-1-en-2-ylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-3-4-9(2)10-5-7-11-8-6-10/h2-8H2,1H3 |
InChI-Schlüssel |
KNVLKSDDFIUAJC-UHFFFAOYSA-N |
SMILES |
CCCC(=C)N1CCOCC1 |
Kanonische SMILES |
CCCC(=C)N1CCOCC1 |
Synonyme |
Morpholine, 4-(1-methylenebutyl)- |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Research Findings and Limitations
- Synthetic Utility: Morpholine derivatives are frequently employed in drug discovery due to their balanced solubility and bioavailability.
- Data Gaps : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from structural analogs. Further experimental validation is required to confirm predicted properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Pent-1-en-2-ylmorpholine, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions using morpholine derivatives and pentenyl precursors. Key steps include optimizing reaction time, temperature, and solvent polarity. For structural confirmation, use 1H/13C NMR to verify substituent positions, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) to validate molecular weight. Challenges include isolating intermediates; column chromatography with polar/nonpolar solvent gradients is recommended for purification. Include full spectral data in supplementary materials to ensure reproducibility .
Q. How can researchers assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC-UV or LC-MS to quantify parent compound loss and identify byproducts. For solid-state stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Note that allylic double bonds in the pentenyl group may increase susceptibility to oxidation; inert atmospheres or antioxidants (e.g., BHT) are advised for long-term storage .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state inaccuracies in simulations. To reconcile
- Re-run DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., COSMO-RS) to account for solvation.
- Validate using kinetic studies (e.g., variable-temperature NMR) to compare activation energies.
- Cross-reference with X-ray crystallography to confirm steric/electronic environments. Publish raw computational inputs/outputs and experimental replicates to enable peer validation .
Q. How can structure-activity relationship (SAR) models be optimized to predict biological targets for this compound?
- Methodological Answer : Use a multi-parametric approach:
- Perform molecular docking (AutoDock Vina) against morpholine-associated targets (e.g., GPCRs, kinases).
- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Incorporate substituent electronic parameters (Hammett σ) and steric maps (Taft Es) into QSAR models. Address false positives by testing against off-target panels and using negative control analogs .
Q. What methodologies are employed to evaluate the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Conduct OECD 301/307 biodegradation tests in simulated soil/aquatic systems. Use LC-MS/MS to track degradation metabolites. For photolytic stability, expose the compound to UV light (λ = 254–365 nm) and analyze via GC-MS . Computational tools like EPI Suite can predict half-lives and bioaccumulation potential. Note that morpholine rings often resist hydrolysis, necessitating advanced oxidation processes (e.g., ozonation) for remediation studies .
Q. What in vitro assays are prioritized to elucidate the compound's mechanism of action in enzyme inhibition studies?
- Methodological Answer : Prioritize time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Use fluorescence-based assays (e.g., Fluorescamine) for real-time monitoring of enzyme activity. Combine with kinetic isotope effect (KIE) studies to probe transition states. For target identification, employ chemical proteomics (activity-based protein profiling) with biotinylated analogs. Cross-validate findings using CRISPR/Cas9 knockouts of suspected targets .
Guidance for Data Reporting
- Experimental Replication : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed synthetic procedures, spectral data, and statistical analyses in main texts or supplementary files. Use standardized nomenclature (IUPAC) and reference existing morpholine derivatives for comparative studies .
- Ethical Compliance : Adhere to FDA/NIH guidelines for non-therapeutic compounds. Explicitly state that the compound is not FDA-approved and prohibit in vivo administration without regulatory approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


